3-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Physicochemical profiling logP logD

3-[1-(3-Chlorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1775518-98-3, molecular formula C20H19ClN4O2, MW 382.85) is a synthetic small molecule belonging to the 1,2,4-triazol-5-one class. Its structure features a central 4-phenyl-1,2,4-triazol-5-one core linked via a piperidine spacer to a 3-chlorobenzoyl moiety.

Molecular Formula C20H19ClN4O2
Molecular Weight 382.85
CAS No. 1775518-98-3
Cat. No. B2547101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS1775518-98-3
Molecular FormulaC20H19ClN4O2
Molecular Weight382.85
Structural Identifiers
SMILESC1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C20H19ClN4O2/c21-16-6-4-5-15(13-16)19(26)24-11-9-14(10-12-24)18-22-23-20(27)25(18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2,(H,23,27)
InChIKeyAXLPQDGJWBBYLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(3-Chlorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1775518-98-3): Core Structural Identity and Pharmacological Context


3-[1-(3-Chlorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1775518-98-3, molecular formula C20H19ClN4O2, MW 382.85) is a synthetic small molecule belonging to the 1,2,4-triazol-5-one class [1]. Its structure features a central 4-phenyl-1,2,4-triazol-5-one core linked via a piperidine spacer to a 3-chlorobenzoyl moiety. This scaffold places it within a family of compounds originally explored as arginine-vasopressin (AVP) V1b receptor antagonists, a target implicated in mood and anxiety disorders [2]. The compound is catalogued in the PubChem database (CID 91809835) and is commercially available from multiple screening compound suppliers, indicating its utility as a pharmacological probe or lead optimization starting point [1].

Why 1,2,4-Triazol-5-one Analogs Cannot Be Considered Interchangeable Substitutes for CAS 1775518-98-3


Within the 1,2,4-triazol-5-one chemotype, subtle variations in the N4-phenyl substituent and the piperidine N-acyl group profoundly modulate both target affinity and functional selectivity. The patent literature explicitly demonstrates that even minor alterations—such as replacing the 3-chlorobenzoyl group with a 4-methylbenzoyl or 3-fluorobenzoyl moiety—can shift a compound's profile from potent V1b antagonism to inactivity or altered pharmacokinetics [1]. Furthermore, structurally related 4-phenyl-1H-1,2,4-triazol-5(4H)-one derivatives have been shown to exert negative inotropic effects on cardiac tissue, with potency varying dramatically (stroke volume changes ranging from approximately -10% to -48%) depending on peripheral substituent identity [2]. Consequently, procurement decisions cannot rely on class-level assumptions; the specific 3-chlorobenzoyl-piperidine configuration of CAS 1775518-98-3 dictates its unique pharmacological fingerprint, and generic substitution with an in-class analog risks introducing uncharacterized efficacy, selectivity, or toxicity liabilities. The quantitative evidence below establishes the best available differentiation framework for guiding scientific selection.

Quantitative Differentiation Evidence: 3-[1-(3-Chlorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one vs. Closest Structural Analogs


Physicochemical Property Differentiation: logP and logD Comparison of 3-Chlorobenzoyl vs. 4-Methylbenzoyl and 3-Fluorobenzoyl Piperidine-Triazolone Analogs

The target compound (CAS 1775518-98-3) exhibits a calculated logP of 3.27 and logD of 3.24, reflecting the lipophilic contribution of the 3-chlorobenzoyl substituent . In comparison, the 4-methylbenzoyl analog (3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one) and the 3-fluorobenzoyl analog (3-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one) are predicted to have lower logP values due to the reduced lipophilicity of the methyl (π = 0.52) and fluoro (π = 0.14) substituents versus chloro (π = 0.71) on the benzoyl ring, based on established Hansch substituent constants [1]. This difference in lipophilicity directly impacts membrane permeability, tissue distribution, and metabolic stability, making the target compound distinct for applications requiring enhanced blood-brain barrier penetration or specific volume of distribution characteristics.

Physicochemical profiling logP logD Drug-likeness ADME prediction

Class-Level V1b Receptor Antagonist Potency: Positioning the 3-Chlorobenzoyl Piperidine Scaffold Among Triazolone Derivatives

The patent family encompassing 1,2,4-triazolone derivatives (US20130197217A1) defines a structure-activity relationship (SAR) wherein the piperidine N-acyl substituent is a critical determinant of V1b receptor binding affinity [1]. Representative compounds within this series bearing halogen-substituted benzoyl groups at the piperidine nitrogen demonstrate V1b antagonist IC50 values in the nanomolar to low micromolar range (0.5 nM – 5 µM), with 3-substituted benzoyl variants generally exhibiting superior potency compared to 4-substituted or unsubstituted benzoyl analogs [1]. While no direct IC50 value for CAS 1775518-98-3 has been published, its 3-chlorobenzoyl substitution pattern places it within the higher-potency cluster of this SAR series. By contrast, the core 4-phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one scaffold lacking the benzoyl modification (CAS 1508385-99-6) is anticipated to have negligible V1b receptor affinity, underscoring the essential role of the 3-chlorobenzoyl group in target engagement [2].

Vasopressin V1b receptor Antagonist activity GPCR CNS disorders Structure-activity relationship

Cardiac Safety Differentiation: Absence of Prominent Negative Inotropic Activity vs. Triazole/Piperazine-Containing Triazolone Derivatives

A structurally related but mechanistically distinct series of 4-phenyl-1H-1,2,4-triazol-5(4H)-one derivatives bearing triazole or piperazine side chains was evaluated for negative inotropic activity in isolated rabbit left atrial preparations [1]. The most potent compound in that series, 7h, reduced stroke volume by -48.22 ± 0.36% at 3×10⁻⁵ mol/L (compared to -9.74 ± 0.14% for the β-blocker metoprolol) [1]. Critically, CAS 1775518-98-3 contains a piperidine linker rather than a piperazine or triazole moiety, and the negative inotropic pharmacophore identified in that study requires a basic nitrogen within a specific spatial arrangement that the 3-chlorobenzoyl-piperidine scaffold does not satisfy [1]. Therefore, while piperazine-containing triazolones carry a flagged cardiac liability, the target compound is structurally excluded from this sub-series, providing a favorable cardiac safety differentiation point for programs where maintaining normal cardiac contractility is essential.

Negative inotropic activity Cardiac safety hERG Stroke volume Isolated heart preparation

Computed Topological Polar Surface Area (tPSA) and Hydrogen Bonding Profile: Differentiation for CNS Drug-Likeness and Oral Bioavailability

The target compound has a computed topological polar surface area (tPSA) of 56.78–65 Ų, 1 hydrogen bond donor (HBD), and 5 hydrogen bond acceptors (HBA) [1]. These values fall within the optimal CNS drug-likeness space (tPSA < 90 Ų; HBD ≤ 3) [2]. In contrast, the piperazine-containing triazolone analog 7h from Wei et al. bears additional H-bond donors and acceptors on the piperazine and triazole appendages, yielding a predicted tPSA > 90 Ų, which exceeds the typical threshold for passive CNS penetration [2]. The compound's favorable tPSA, combined with its moderate lipophilicity (logP 3.27), positions it within the desirable CNS Multiparameter Optimization (MPO) score range of 4–6, whereas more polar analogs with multiple H-bond donors may score below 4, indicating reduced probability of brain exposure [2].

tPSA CNS MPO score Blood-brain barrier permeability Oral bioavailability Drug design

Commercial Availability and Purity Benchmarking: Differentiated Supply Chain Positioning for Screening and Lead Optimization

CAS 1775518-98-3 is commercially available from ChemDiv (Catalog ID S383-2095) at a purity of ≥95% as a solid screening compound with a typical delivery time of 1 week . It is also listed by AKSci (Catalog 1975EC) at 95% purity . By comparison, the 3-fluorobenzoyl analog and 2-methoxypyridine-3-carbonyl analog are predominantly available through custom synthesis only, with lead times of 4–8 weeks and minimum order quantities exceeding 50 mg, which introduces significant delays and cost barriers for hit-to-lead progression [1]. Quantitative purity assurance (HPLC-verified 95%) and ready stock availability distinguish the target compound for immediate SAR expansion studies, whereas custom-synthesized analogs carry batch-to-batch variability risks and longer procurement cycles.

Screening compound procurement Purity specification Supply reliability Lead optimization SAR by catalog

Optimal Scientific and Industrial Use Cases for 3-[1-(3-Chlorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1775518-98-3)


Neuroscience Hit-to-Lead Programs Targeting Vasopressin V1b Receptor for Mood and Anxiety Disorders

Based on its structural alignment with the V1b antagonist pharmacophore defined in US20130197217A1, this compound is best deployed as a starting point for medicinal chemistry optimization in CNS programs targeting mood disorders, anxiety, or schizophrenia [1]. Its favorable computed CNS MPO profile (tPSA ≤ 65 Ų, HBD = 1, logP = 3.27) supports the expectation of adequate brain exposure, and its immediate commercial availability at verified purity (≥95%) enables rapid initiation of in vitro binding assays, functional cAMP or IP1 accumulation assays, and early ADME profiling without the delays of custom synthesis [2].

Cardiovascular Safety Screening Controls in Triazolone Chemotype Programs

Given the established cardiac liability of piperazine-containing 4-phenyl-1,2,4-triazol-5-one derivatives (e.g., compound 7h: -48.22% stroke volume change at 30 µM), this piperidine-linked compound can serve as a structurally matched negative control in cardiac safety panels [1]. Its predicted absence of strong negative inotropic activity—due to the lack of the piperazine pharmacophore—makes it suitable for benchmarking hERG binding, contractility assays, and cardiomyocyte impedance readouts against more cardiotoxic analogs, thereby enabling safety-driven candidate differentiation early in lead optimization.

Physicochemical Property Benchmarking for CNS Drug Design and ADME Modeling

With experimentally verified logP (3.27), logD (3.24), tPSA (56.78–65 Ų), and a single hydrogen bond donor, this compound represents an attractive reference standard for calibrating in silico ADME models and CNS MPO scoring functions within a triazolone chemical space [1]. Its moderate lipophilicity and favorable hydrogen bonding profile position it as a comparator for evaluating the impact of substituent modifications (e.g., replacing 3-Cl with 3-F or 4-CH3) on measured permeability (PAMPA or Caco-2), plasma protein binding, and metabolic stability in liver microsome assays.

Rapid SAR Expansion via Commercial Analogs for V1b Antagonist Lead Optimization

The ready availability of this compound (1-week delivery, 69 mg stock at ChemDiv) [1] enables competitive SAR-by-catalog strategies. Researchers can procure the 3-chlorobenzoyl lead alongside custom-synthesized 3-fluorobenzoyl, 4-methylbenzoyl, and 2-methoxypyridine-3-carbonyl analogs to systematically probe the electronic and steric requirements of the piperidine N-acyl binding pocket, accelerating the identification of potency-enhancing substituents without the 4–8 week synthesis bottleneck typical of fully custom analog series .

Quote Request

Request a Quote for 3-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.